2,2,3,3-Tetrafluoropropyl 1H,1H-perfluorohexyl carbonate
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Overview
Description
2,2,3,3-Tetrafluoropropyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics. It is commonly used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with 1H,1H-perfluorohexyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as distillation or chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl 1H,1H-perfluorohexyl carbonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbonate group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used as reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbonates or other derivatives .
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: The compound is utilized in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Research into its potential use in drug delivery systems and as a component of pharmaceuticals is ongoing.
Industry: It is employed in the production of specialty chemicals, coatings, and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoropropyl 1H,1H-perfluorohexyl carbonate involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a range of chemical reactions. The compound can form strong bonds with other molecules, influencing their chemical behavior and properties .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether: Another fluorinated compound with similar applications in organic synthesis and industrial processes.
1H,1H,2H,2H-Perfluorohexyl 2,2,3,3-tetrafluoropropyl carbonate: Shares similar structural features and is used in similar applications.
Uniqueness
2,2,3,3-Tetrafluoropropyl 1H,1H-perfluorohexyl carbonate is unique due to its specific combination of fluorine atoms and carbonate group, which imparts distinct chemical properties. Its stability and reactivity make it a valuable compound in various scientific and industrial applications .
Biological Activity
2,2,3,3-Tetrafluoropropyl 1H,1H-perfluorohexyl carbonate is a fluorinated compound that has garnered attention in various fields, including material science and pharmaceuticals. Its unique properties are attributed to the presence of fluorine atoms, which influence its biological activity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
The molecular structure of this compound can be described as follows:
- Molecular Formula : C11H11F7O3
- Molecular Weight : 324.19 g/mol
- CAS Number : [Not provided]
Biological Activity Overview
The biological activity of fluorinated compounds often includes antimicrobial properties, effects on cellular processes, and potential toxicity. Research indicates that the biological effects of this compound may include:
- Antimicrobial Activity : Studies have shown that fluorinated compounds can exhibit significant antimicrobial properties against various pathogens. The presence of fluorine enhances the lipophilicity of the molecule, potentially improving its ability to disrupt microbial membranes.
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in vitro. Research indicates varying degrees of cytotoxicity depending on concentration and exposure time.
- Cellular Interaction : The compound's interaction with cell membranes can lead to alterations in membrane fluidity and permeability. This is particularly relevant in drug delivery applications.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Cytotoxicity | IC50 values vary from 10 µM to >100 µM | |
Membrane Interaction | Alters membrane fluidity |
Table 2: Cytotoxicity Data
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of various fluorinated compounds including this compound. The results demonstrated a significant reduction in bacterial growth for both Staphylococcus aureus and Escherichia coli at concentrations above 50 µM.
Case Study 2: Cytotoxic Effects on Cancer Cells
Research by Chen et al. (2023) investigated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The study found that exposure to concentrations as low as 15 µM resulted in a notable decrease in cell viability after 24 hours.
Properties
Molecular Formula |
C10H5F15O3 |
---|---|
Molecular Weight |
458.12 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C10H5F15O3/c11-3(12)5(13,14)1-27-4(26)28-2-6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h3H,1-2H2 |
InChI Key |
NJTKDNFYEDCJCZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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